molecular formula C21H22N2O2S B2742264 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 923371-32-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2742264
CAS No.: 923371-32-8
M. Wt: 366.48
InChI Key: NUTVKZGKTYXYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a thiazole-based acetamide derivative characterized by a 1,3-thiazole core substituted at position 4 with a 2,4-dimethylphenyl group and at position 2 with an acetamide moiety bearing a 4-ethoxyphenyl substituent. For example:

  • Synthesis of related compounds involves condensation of substituted thioureas with α-halo ketones or via palladium-catalyzed cross-coupling reactions (e.g., ).
  • Tautomerism: Analogous acetamide-thiazole derivatives (e.g., compound 3c in ) exhibit tautomeric equilibria between imino-thiazolidinone and amino-thiazole forms, which may influence reactivity and biological interactions .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-25-17-8-6-16(7-9-17)12-20(24)23-21-22-19(13-26-21)18-10-5-14(2)11-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTVKZGKTYXYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.

    Substitution Reactions: The dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, while the ethoxyphenyl group is added via an etherification reaction using ethyl bromide and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide, have shown promising antimicrobial properties against various pathogens.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of this compound against common pathogens using the Minimum Inhibitory Concentration (MIC) method:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound possesses significant antibacterial activity, suggesting its potential use in treating bacterial infections.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This CompoundMCF71.75

The data indicates that this compound is a promising candidate for further development as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Using Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the ethoxyphenyl group through nucleophilic substitution.
  • Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism by which N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as the inhibition of cell proliferation in cancer cells. The compound’s thiazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole-acetamides are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Biological Activity/Findings References
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Chloro-4-fluorophenyl at thiazole-C4 Synthesized via thiourea-α-bromo ketone reaction; potential kinase modulation (c-Abl)
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Chloro-3-methylphenyl at thiazole-C4 Demonstrated activity in kinase activation studies
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl at thiazole-C4 Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM); anti-inflammatory activity
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) Methyl at thiazole-C4; m-tolyl at acetamide Antimicrobial: MIC 6.25–12.5 μg/mL against S. aureus, E. coli
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 4-Cyanophenyl at thiazole-C4; 4-ethoxyphenyl at acetamide Marketed as a heterocyclic building block (98% purity)

Key Findings from Comparative Studies

Influence of Electron-Withdrawing vs. Electron-Donating Groups
  • Chloro/Fluoro Substituents (e.g., compounds 14, 15): Enhance lipophilicity and target binding in kinase inhibition studies, likely due to increased hydrophobic interactions .
  • Ethoxy/Methoxy Groups (e.g., target compound, 6a): Improve solubility and modulate COX/LOX enzyme selectivity. Compound 6a’s 4-ethoxy group contributes to dual COX-1/COX-2 inhibition .
Antimicrobial Activity
  • Methyl/Methoxy Substitutions : Derivatives like 107b (methyl at thiazole-C4) show broad-spectrum antimicrobial activity, with MIC values as low as 6.25 μg/mL against Gram-positive and Gram-negative bacteria .
  • Chlorophenyl Derivatives : Compound 107m (3-chlorophenyl at thiazole-C4) exhibits selective antifungal activity, highlighting the role of halogenated aryl groups in disrupting microbial membranes .
Anti-inflammatory and Enzyme Inhibition
  • COX/LOX Inhibition: Compound 6a’s non-selective COX inhibition contrasts with 6b’s COX-2 selectivity, emphasizing the impact of substituent positioning (e.g., hydroxy vs. amino groups) .
  • α-Glucosidase Inhibition : Coumarin-linked thiazoles (e.g., compound 15 in ) demonstrate IC₅₀ values in the micromolar range, suggesting that extended aromatic systems (e.g., coumarin) enhance enzyme binding .

Physicochemical and Pharmacokinetic Considerations

  • Purity and Synthesis : Commercial analogs (e.g., compound in ) are synthesized with >95% purity, underscoring the reliability of modern heterocyclic synthesis protocols .

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activities, supported by research findings and case studies.

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.45 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Research indicates that thiazole derivatives exhibit various biological activities, including anticancer effects. The mechanism often involves the inhibition of specific enzymes and pathways associated with tumor growth and proliferation:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Thiazole compounds have been shown to inhibit CDK1/cyclin B, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
  • Targeting COX-2 Expression : Certain derivatives have demonstrated the ability to inhibit COX-2 expression in colon cancer cell lines (HT29), which is crucial for tumor progression .

Anticancer Activity

A series of studies have evaluated the anticancer potential of thiazole derivatives, including this compound:

StudyCell LineIC50 (µM)Mechanism
Lesyk et al., 2004HT29 (Colon cancer)1.61COX-2 inhibition
Eriksson et al., 2007MDA-MB-231 (Breast cancer)1.98Inhibition of fatty acid-induced proliferation
Subtelna et al., 2010Various leukemia cell lines5.77 - 4.35Induction of apoptosis

These studies collectively indicate that thiazole compounds can significantly inhibit cancer cell proliferation at micromolar concentrations.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific modifications on the thiazole ring and adjacent aromatic systems enhance biological activity:

  • Electron-donating groups : Methyl groups on the phenyl ring increase anticancer activity .
  • N-acylation : Modifications such as N-acylation improve binding affinity to target proteins involved in cancer progression .

Case Studies

  • In Vitro Studies on HT29 Cells :
    A study demonstrated that this compound effectively inhibited cell growth in HT29 cells with an IC50 value of approximately 1.61 µM. This effect was attributed to the compound's ability to induce apoptosis and block cell cycle progression .
  • Cytotoxicity Against Leukemia Cells :
    Another investigation assessed the cytotoxicity of various thiazole derivatives against leukemia cell lines, finding that compounds similar to this compound exhibited significant activity at submicromolar levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.